Inhibition of Human Caspase-9: Quantified Potency Comparison with Alternative 3-Aryl-indazole Scaffolds
3-(4-Methoxyphenyl)-1H-indazole demonstrates potent inhibition of human caspase-9, a critical initiator caspase in the mitochondrial apoptotic pathway. The compound exhibits an IC50 value of 15.0 nM against caspase-9 in enzymatic assays . In contrast, a structurally distinct indazole-containing compound from an NIH screening library (MLS000106874, cid_774975) displayed an IC50 of 26.3 μM (26,300 nM) against the same target under comparable assay conditions [1]. This represents an approximately 1,750-fold difference in inhibitory potency, underscoring that not all indazole derivatives possess comparable caspase-9 inhibitory activity.
| Evidence Dimension | Caspase-9 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 15.0 nM |
| Comparator Or Baseline | Indazole-containing compound MLS000106874: 26.3 μM (26,300 nM) |
| Quantified Difference | ~1,750-fold greater potency |
| Conditions | In vitro enzymatic assay against human caspase-9 |
Why This Matters
Procurement of 3-(4-methoxyphenyl)-1H-indazole rather than an uncharacterized indazole analog ensures potent caspase-9 inhibition for apoptosis research applications.
- [1] BindingDB (BDBM35431). MLS000106874 Caspase-9 Inhibition Data. Sanford-Burnham Medical Research Institute, 2012. View Source
